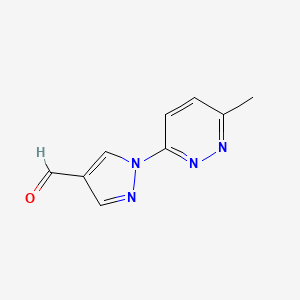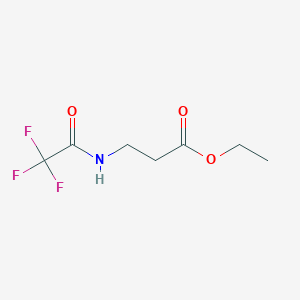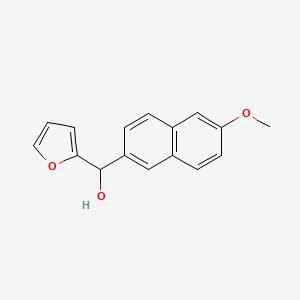
1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a pyridazine ring, with a methyl group at the 6-position of the pyridazine and an aldehyde group at the 4-position of the pyrazole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 3-methylpyridazine-4-carboxaldehyde under acidic or basic conditions. The reaction conditions often include solvents like ethanol or acetic acid, and the reaction temperature can range from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to obtain the final product in pure form.
化学反応の分析
Types of Reactions
1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, organolithium reagents for nucleophilic substitution.
Major Products
Oxidation: 1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
科学的研究の応用
1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyrazole and pyridazine rings can engage in π-π stacking interactions or hydrogen bonding with biological macromolecules, influencing their activity.
類似化合物との比較
Similar Compounds
1-(6-Methylpyridazin-3-yl)pyrrolidin-2-ylmethanol: Similar in structure but with a pyrrolidine ring instead of a pyrazole ring.
1-(6-Methylpyridazin-3-yl)piperidin-3-amine: Contains a piperidine ring and an amine group, differing in both ring structure and functional groups.
Uniqueness
1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a pyrazole and a pyridazine ring, which can confer distinct electronic and steric properties. The aldehyde group provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
1-(6-methylpyridazin-3-yl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-7-2-3-9(12-11-7)13-5-8(6-14)4-10-13/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMGLBGAXDOHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2C=C(C=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(S)-2-(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl)acetic acid](/img/structure/B7876505.png)
![[6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B7876517.png)




![1H-Pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione](/img/structure/B7876539.png)
![7-amino-2-methylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B7876548.png)
![2-[Boc-(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7876551.png)
![Ethyl 3-[(5-amino-2-methylphenyl)formamido]propanoate](/img/structure/B7876553.png)




